molecular formula C26H28N2O4S2 B5116122 METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 6125-76-4

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5116122
CAS No.: 6125-76-4
M. Wt: 496.6 g/mol
InChI Key: NOAXUGOBBJTXTH-UHFFFAOYSA-N
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Description

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a sophisticated, multi-functional thiophene-carboxylate derivative offered for research and development purposes. This complex synthetic intermediate features a thiophene core integrated with a diethylcarbamoyl group, a methyl ester, and a unique 2-phenyl-2-(phenylsulfanyl)acetamido side chain. The presence of the phenylsulfanyl (thioether) moiety suggests potential as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. Compounds containing thiophene and carboxamide structures are of significant interest in medicinal chemistry and materials science. Thiophene derivatives are widely explored in pharmaceutical research for their diverse biological activities . The structural complexity of this reagent makes it a valuable candidate for researchers investigating new chemical entities in areas such as drug discovery, where it could be utilized to develop enzyme inhibitors or other biologically active molecules. The specific stereochemistry introduced by the chiral center in the 2-phenyl-2-(phenylsulfanyl)acetamido side chain may also be of interest for studies in asymmetric synthesis. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S2/c1-5-28(6-2)25(30)21-17(3)20(26(31)32-4)24(34-21)27-23(29)22(18-13-9-7-10-14-18)33-19-15-11-8-12-16-19/h7-16,22H,5-6H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXUGOBBJTXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387331
Record name SMR000194246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-76-4
Record name SMR000194246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Applications

Thiophene derivatives, including methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate, exhibit a broad spectrum of biological activities:

1.1 Antimicrobial Activity
Research has shown that thiophene derivatives possess significant antibacterial and antifungal properties. A study synthesized various thiophene analogues and evaluated their antimicrobial activity against several pathogens. Compounds similar to this compound demonstrated promising results, particularly against Escherichia coli and Staphylococcus aureus .

1.2 Anticancer Properties
this compound has been investigated for its potential as an anticancer agent. In vitro studies indicated that related thiophene compounds exhibited cytotoxic effects on various cancer cell lines, including lung cancer (A-549) and breast cancer cells. The presence of electron-withdrawing groups in the structure was found to enhance anticancer activity .

1.3 Anti-inflammatory Effects
Thiophene derivatives have also been reported to possess anti-inflammatory properties. They inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Material Science Applications

The unique electronic properties of thiophenes make them suitable for various applications in material science:

2.1 Organic Electronics
Thiophene derivatives are utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Their ability to conduct electricity and form stable films is advantageous in developing flexible electronic devices .

2.2 Photovoltaic Cells
Research indicates that thiophene-based materials can enhance the efficiency of organic photovoltaic cells due to their favorable charge transport characteristics . this compound may serve as a building block for more efficient solar cell materials.

Agricultural Chemistry Applications

Thiophene derivatives have been explored for their potential use in agricultural chemistry:

3.1 Pesticidal Activity
Certain thiophene compounds exhibit insecticidal and fungicidal properties, making them candidates for developing new agrochemicals. Studies have shown that these derivatives can effectively control pests while being less toxic to non-target organisms .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialSignificant activity against E. coli and S. aureus.
Anticancer Research AnticancerPromising cytotoxicity against A-549 lung cancer cells; enhanced activity with electron-withdrawing groups.
Material Science Exploration Organic ElectronicsPotential use in organic semiconductors; favorable charge transport properties noted.
Agricultural Chemistry Study Pesticidal ActivityEffective against common agricultural pests; lower toxicity to beneficial insects observed.

Mechanism of Action

The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene and Thiazole Families

The evidence highlights several compounds with structural similarities:

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound Diethylcarbamoyl, phenylsulfanyl acetamido, methyl ester Not Provided High steric bulk; potential for lipophilicity
ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE Thiadiazolylthio, acetamido, phenylthiazole 452.59 g/mol Dual sulfur heterocycles; pesticidal candidates
ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE Hydroxy, methoxyphenyl, thiazole Not Provided Polar groups for solubility
METHYL 3-AMINO-4-CYANO-5-(DIMETHYLAMINO)THIOPHENE-2-CARBOXYLATE Amino, cyano, dimethylamino Not Provided Electron-rich for nucleophilic reactions
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1) Amino, methyl, phenyl, ethyl ester Not Provided Simpler scaffold for drug intermediates
Key Observations:

Functional Group Diversity : The target compound’s diethylcarbamoyl and phenylsulfanyl groups distinguish it from analogues like ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE , which prioritize polar substituents . These groups may enhance lipophilicity, impacting membrane permeability in drug design.

Sulfur Content : Both the target compound and ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE incorporate multiple sulfur atoms, which can influence redox activity or metal-binding properties .

Synthetic Flexibility: Simpler derivatives like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate serve as precursors for more complex molecules, suggesting the target compound could be synthesized via similar pathways with additional coupling steps .

Biological Activity

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is C26H28N2O4S2C_{26}H_{28}N_{2}O_{4}S_{2}, with a molecular weight of 508.65 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, utilizing reagents like sulfur, α-methylene carbonyl compounds, and α-cyano esters. Optimized industrial methods may include continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3fE. coli0.25
3aMicrococcus luteus0.15

Anticancer Activity

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism
6fA54915Caspase activation
6gC612DNA synthesis inhibition

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. Molecular docking studies suggest strong binding affinities to targets like DNA gyrase, which is essential for bacterial DNA replication .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited a significant zone of inhibition against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Cancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its use as a lead compound for developing anticancer drugs .

Q & A

Q. What are the common synthetic pathways for synthesizing this thiophene derivative, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions, including:

  • Gewald reaction : A cyclocondensation of ethyl cyanoacetate, acetoacetanilide, and sulfur to form the thiophene core .
  • Functionalization steps : Sequential amidation and carbamoylation reactions to introduce the diethylcarbamoyl and phenylsulfanylacetamido groups . Key intermediates include ethyl 5-amino-4-methylthiophene-3-carboxylate derivatives, which are further modified using acyl chlorides or isocyanates .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., 1H^1H NMR for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z ~500–550 for the parent ion) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) .

Q. What functional groups dominate the reactivity of this compound?

The compound’s reactivity is driven by:

  • Methyl ester group : Susceptible to hydrolysis under basic conditions.
  • Diethylcarbamoyl group : Participates in hydrogen bonding and potential enzyme interactions.
  • Phenylsulfanylacetamido moiety : Oxidizable to sulfoxide/sulfone derivatives, altering biological activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the phenylsulfanylacetamido group?

Optimization strategies include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature modulation : Reactions performed at 0–5°C minimize side reactions during diazotization .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?

Contradictions may arise from:

  • Conformational flexibility : Use variable-temperature NMR to assess dynamic effects .
  • Impurity interference : Re-crystallize the compound and repeat spectroscopy with deuterated solvents.
  • Computational calibration : Compare density functional theory (DFT)-calculated shifts with experimental data .

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC50_{50} values reported in μM range) .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme via ELISA, with IC50_{50} compared to indomethacin .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to determine selectivity .

Q. What are the stability considerations for long-term storage of this compound?

Stability is influenced by:

  • Moisture sensitivity : Store in desiccators with silica gel to prevent ester hydrolysis .
  • Light sensitivity : Amber vials mitigate degradation of the phenylsulfanyl group.
  • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .

Q. How does structural modification of the carbamoyl group impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Diethylcarbamoyl vs. phenylcarbamoyl : Diethyl groups enhance lipophilicity, improving membrane permeability .
  • Trifluoromethyl substitution : Increases metabolic stability but may reduce solubility .
  • Thiophene ring methylation : 4-Methyl substitution optimizes steric interactions with target enzymes .

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